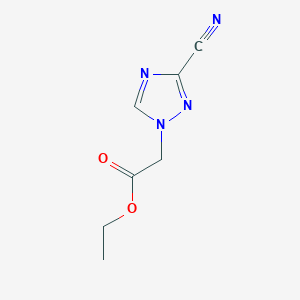
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one
Overview
Description
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is a chemical compound characterized by its unique structure, which includes an amino group, a pyrrolidinone ring, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one typically involves the reaction of 2,6-difluorophenylacetic acid with ammonia and a suitable reagent to form the pyrrolidinone ring. The reaction conditions include maintaining a controlled temperature and using a catalyst to facilitate the ring closure.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that involves the use of large-scale reactors and continuous flow systems to ensure efficiency and consistency. The process is optimized to minimize waste and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidinones.
Scientific Research Applications
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.
Industry: It is used in the production of advanced materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one is compared with other similar compounds, such as 3-Amino-3-(2,6-difluorophenyl)propanamide and N-(3-amino-2,6-difluorophenyl)acetamide. While these compounds share structural similarities, this compound is unique in its pyrrolidinone ring, which imparts distinct chemical and biological properties.
Comparison with Similar Compounds
3-Amino-3-(2,6-difluorophenyl)propanamide
N-(3-amino-2,6-difluorophenyl)acetamide
This comprehensive overview highlights the significance of 3-Amino-1-(2,6-difluorophenyl)pyrrolidin-2-one in scientific research and its potential applications across various fields. Its unique structure and reactivity make it a valuable compound for further exploration and development.
Properties
IUPAC Name |
3-amino-1-(2,6-difluorophenyl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2N2O/c11-6-2-1-3-7(12)9(6)14-5-4-8(13)10(14)15/h1-3,8H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSOYENTVGXAPRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=C(C=CC=C2F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo[1,1'-biphenyl]-2-yl 4-piperidinylmethyl ether hydrochloride](/img/structure/B1527183.png)













